3,6-Diaza-bicyclo[3.1.1]heptane-3-carboxylic acid benzyl ester
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Overview
Description
3,6-Diaza-bicyclo[3.1.1]heptane-3-carboxylic acid benzyl ester is a chemical compound with the molecular formula C13H16N2O2. It is known for its unique bicyclic structure, which includes two nitrogen atoms and a carboxylic acid ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diaza-bicyclo[3.1.1]heptane-3-carboxylic acid benzyl ester typically involves the reaction of a bicyclic amine with a benzyl ester derivative. One common method includes the use of N,N-dimethylformamide as a solvent and the addition of lithium hydroxide to facilitate the reaction . The reaction mixture is stirred at room temperature for several hours, and the progress is monitored using thin-layer chromatography (TLC). After completion, the mixture is diluted with a solvent such as hexane and ethyl acetate for purification .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3,6-Diaza-bicyclo[3.1.1]heptane-3-carboxylic acid benzyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for ester hydrolysis.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of alcohols or other ester derivatives.
Scientific Research Applications
3,6-Diaza-bicyclo[3.1.1]heptane-3-carboxylic acid benzyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,6-Diaza-bicyclo[3.1.1]heptane-3-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The nitrogen atoms in the bicyclic structure can act as nucleophiles, participating in various chemical reactions. The ester group can undergo hydrolysis, leading to the formation of carboxylic acids, which can further interact with biological molecules. The compound’s unique structure allows it to engage in specific binding interactions with enzymes and receptors, influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 3,6-Diaza-bicyclo[3.1.1]heptane-6-carboxylic acid tert-butyl ester
- 3,6-Diaza-bicyclo[3.1.1]heptane-6-carboxylic acid, 1,1-dimethylethyl ester
Uniqueness
3,6-Diaza-bicyclo[3.1.1]heptane-3-carboxylic acid benzyl ester is unique due to its specific ester group, which imparts different chemical reactivity compared to its tert-butyl ester counterparts. This difference in reactivity can be leveraged in various synthetic applications, making it a valuable compound in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
benzyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c16-13(15-7-11-6-12(8-15)14-11)17-9-10-4-2-1-3-5-10/h1-5,11-12,14H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEONTHYRKNMFCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1N2)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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